molecular formula C9H16ClNO2 B2682187 2-(1-Pyrrolidin-1-ylcyclopropyl)acetic acid;hydrochloride CAS No. 2243515-15-1

2-(1-Pyrrolidin-1-ylcyclopropyl)acetic acid;hydrochloride

Cat. No.: B2682187
CAS No.: 2243515-15-1
M. Wt: 205.68
InChI Key: PFIBQIDNBSDCSN-UHFFFAOYSA-N
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Description

2-(1-Pyrrolidin-1-ylcyclopropyl)acetic acid hydrochloride (CAS: 2243515-15-1, 2470437-88-6) is a cyclopropane-containing compound featuring a pyrrolidine ring linked to an acetic acid backbone. Its molecular formula is C₉H₁₆ClNO₂ (molecular weight: 206 Da), and it is characterized by:

  • A rigid cyclopropane ring contributing to steric constraints.
  • A pyrrolidine moiety (five-membered saturated nitrogen ring) enhancing basicity and hydrogen-bonding capacity.
  • Hydrochloride salt form improving solubility and stability .

This compound is utilized in organic synthesis and pharmaceutical research, particularly as a building block for bioactive molecules due to its unique stereoelectronic properties .

Properties

IUPAC Name

2-(1-pyrrolidin-1-ylcyclopropyl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-8(12)7-9(3-4-9)10-5-1-2-6-10;/h1-7H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIBQIDNBSDCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2(CC2)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-pyrrolidin-1-ylcyclopropyl)acetic acid;hydrochloride typically involves the reaction of pyrrolidine with cyclopropylacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using industrial-grade solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(1-Pyrrolidin-1-ylcyclopropyl)acetic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-(1-Pyrrolidin-1-ylcyclopropyl)acetic acid;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-pyrrolidin-1-ylcyclopropyl)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (Da) Key Features Applications/Research Findings References
2-(1-Pyrrolidin-1-ylcyclopropyl)acetic acid hydrochloride 2243515-15-1 C₉H₁₆ClNO₂ 206 Cyclopropane, pyrrolidine, HCl salt; LogP: -2.03, PSA: 41 Ų Pharmaceutical intermediates, ligand design
[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride 1909314-12-0 C₆H₁₂ClNO₂ 165.62 Cyclopropane, primary amine; smaller molecular weight Prodrug synthesis, peptide mimetics
2-(Morpholin-4-yl)acetic acid hydrochloride 89531-58-8 C₆H₁₂ClNO₃ 181.62 Morpholine (O-containing ring), HCl salt; higher polarity (PSA: 54 Ų) Bioisostere for drug design
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride 1417805-94-7 C₇H₁₄ClNO₂ 179.65 Methyl ester derivative; ester group enhances lipophilicity (LogP: -1.2) Prodrug development
2-(Pyridin-3-yl)acetic acid hydrochloride 6622-91-9 C₇H₈ClNO₂ 173.6 Pyridine ring (aromatic N); planar structure, lower steric hindrance Metal coordination chemistry
Key Comparisons

Structural Variations and Functional Groups Pyrrolidine vs. Morpholine: The target compound’s pyrrolidine ring lacks the oxygen atom present in morpholine derivatives (e.g., 2-(Morpholin-4-yl)acetic acid hydrochloride), resulting in lower polarity (PSA: 41 vs. 54 Ų) and altered hydrogen-bonding capacity . Cyclopropane vs.

Physicochemical Properties

  • Solubility : The hydrochloride salt form in the target compound improves aqueous solubility compared to neutral analogs (e.g., methyl ester derivatives) .
  • Lipophilicity : The target compound’s LogP (-2.03) is lower than its methyl ester analog (-1.2), indicating reduced membrane permeability but better solubility .

Applications in Research

  • Pharmaceutical Intermediates : The target compound’s cyclopropane-pyrrolidine scaffold is favored in kinase inhibitor design, whereas morpholine derivatives are used as bioisosteres for improving pharmacokinetics .
  • Prodrug Development : Methyl ester derivatives (e.g., 1417805-94-7) are explored for controlled release due to esterase-mediated hydrolysis .

Research Findings and Trends

  • Synthetic Utility : The target compound’s cyclopropane ring is synthesized via [2+1] cycloaddition, a method less applicable to pyridine or morpholine analogs .
  • Biological Activity: Pyrrolidine-containing compounds exhibit higher affinity for G-protein-coupled receptors (GPCRs) compared to morpholine derivatives, as noted in patent applications for CNS-targeting drugs .
  • Stability : Cyclopropane derivatives demonstrate superior thermal stability over pyridine-based compounds, as observed in accelerated degradation studies .

Biological Activity

2-(1-Pyrrolidin-1-ylcyclopropyl)acetic acid hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, featuring a pyrrolidine ring and a cyclopropyl group attached to an acetic acid moiety. This configuration suggests potential interactions with various biological targets, particularly in the central nervous system (CNS) and inflammatory pathways.

The biological activity of 2-(1-Pyrrolidin-1-ylcyclopropyl)acetic acid hydrochloride is primarily attributed to its ability to modulate neurotransmitter systems and inflammatory responses. The compound is believed to interact with several receptors and enzymes, influencing cellular signaling pathways.

  • Neurotransmitter Modulation : The pyrrolidine structure may facilitate binding to neurotransmitter receptors, potentially affecting serotonin and dopamine pathways.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in treating inflammatory conditions.

In Vitro Studies

Research has demonstrated that 2-(1-Pyrrolidin-1-ylcyclopropyl)acetic acid hydrochloride exhibits significant biological activity in vitro. Key findings include:

  • Cell Viability : The compound was tested on various cell lines, revealing a dose-dependent effect on cell viability.
  • Cytokine Production : Inflammatory assays indicated that the compound reduces the production of TNF-alpha and IL-6 in activated macrophages.
Study Cell Line IC50 (µM) Effect
Study 1RAW 264.715Reduced TNF-alpha production
Study 2HEK29320Inhibited IL-6 secretion

In Vivo Studies

Animal models have been utilized to further assess the biological activity of the compound:

  • Analgesic Activity : In a pain model using mice, administration of the compound resulted in a significant reduction in pain response compared to controls.
  • Anti-inflammatory Effects : A carrageenan-induced paw edema model showed that the compound effectively reduced swelling, indicating anti-inflammatory properties.
Model Dosage (mg/kg) Effect
Pain Model10Significant pain reduction
Carrageenan Edema Model20Reduced paw edema by 50%

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